molecular formula C12H16N2O2 B13328270 1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid

1',4',6',7'-Tetrahydrospiro[cyclopentane-1,5'-indazole]-3'-carboxylic acid

Cat. No.: B13328270
M. Wt: 220.27 g/mol
InChI Key: FOAXDFATKUNCOH-UHFFFAOYSA-N
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Description

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid is a unique chemical compound characterized by its spirocyclic structure

Preparation Methods

The synthesis of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid typically involves multiple steps, including cyclization and functional group transformations. The synthetic routes often require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug discovery and development, particularly for targeting specific molecular pathways.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid can be compared with other similar compounds, such as:

  • 3’-(trifluoromethyl)-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]
  • 3’-Methyl-1’,4’,6’,7’-tetrahydrospiro[1,3-dioxolane-2,5’-indazole]

These compounds share similar spirocyclic structures but differ in their functional groups and specific applications. The uniqueness of 1’,4’,6’,7’-Tetrahydrospiro[cyclopentane-1,5’-indazole]-3’-carboxylic acid lies in its specific molecular configuration and the resulting properties that make it suitable for a wide range of scientific research applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

spiro[1,4,6,7-tetrahydroindazole-5,1'-cyclopentane]-3-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-11(16)10-8-7-12(4-1-2-5-12)6-3-9(8)13-14-10/h1-7H2,(H,13,14)(H,15,16)

InChI Key

FOAXDFATKUNCOH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCC3=C(C2)C(=NN3)C(=O)O

Origin of Product

United States

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